Relacatib
Overview
Description
Preparation Methods
Relacatib, also known as SB-462795, is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared in a laboratory setting using advanced organic synthesis techniques . Industrial production methods for this compound are also not widely available, but they likely involve large-scale synthesis processes similar to those used in pharmaceutical manufacturing.
Chemical Reactions Analysis
Relacatib undergoes various chemical reactions, including inhibition of cathepsin K activity. The compound exhibits high affinity for cathepsins K, L, and V, with Ki values of 41 pM, 68 pM, and 53 pM, respectively . Common reagents and conditions used in these reactions include specific inhibitors and substrates that interact with the active sites of the enzymes. The major products formed from these reactions are the inhibited forms of the cathepsins, which result in reduced bone resorption and degradation .
Scientific Research Applications
Relacatib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of cathepsin enzymes and their role in bone resorption . In biology, this compound is used to investigate the molecular mechanisms of bone degradation and the effects of cathepsin inhibition on osteoclast activity . In medicine, this compound is being developed for the treatment of osteoporosis, osteoarthritis, and other bone disorders . It has shown promise in clinical trials for reducing bone resorption and improving bone mineral density in patients with these conditions . In industry, this compound is used in the development of new therapeutic agents targeting cathepsin enzymes and related pathways .
Mechanism of Action
Relacatib exerts its effects by inhibiting the activity of cathepsin K, a cysteine protease highly expressed by osteoclasts . Cathepsin K is responsible for degrading type I collagen, the major component of the organic bone matrix . By inhibiting cathepsin K, this compound reduces bone resorption and degradation, leading to increased bone mass and improved bone microarchitecture . The molecular targets and pathways involved in this mechanism include the active sites of cathepsin K and other related enzymes .
Comparison with Similar Compounds
Relacatib is similar to other cathepsin K inhibitors, such as balicatib, odanacatib, and ONO-5334 . These compounds also inhibit cathepsin K activity and are being developed for the treatment of bone disorders . this compound is unique in its high affinity for multiple cathepsins (K, L, and V) and its potent inhibitory effects on bone resorption . This makes it a promising candidate for further development and clinical use in treating osteoporosis and other bone-related conditions .
Properties
IUPAC Name |
N-[(2S)-4-methyl-1-[[(4S,7R)-7-methyl-3-oxo-1-pyridin-2-ylsulfonylazepan-4-yl]amino]-1-oxopentan-2-yl]-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6S/c1-17(2)14-21(30-27(34)24-15-19-8-4-5-9-23(19)37-24)26(33)29-20-12-11-18(3)31(16-22(20)32)38(35,36)25-10-6-7-13-28-25/h4-10,13,15,17-18,20-21H,11-12,14,16H2,1-3H3,(H,29,33)(H,30,34)/t18-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYBBMQLUKXECQ-GIVPXCGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)C(CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957639 | |
Record name | N-(1-Hydroxy-4-methyl-1-{[7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-yl]imino}pentan-2-yl)-1-benzofuran-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Relacatib is a small-molecule drug that inhibits the activity of cathepsin K, an enzyme that appears to be implicated in osteoporosis, osteoarthritis and certain other disorders causing bone degradation. | |
Record name | Relacatib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
362505-84-8 | |
Record name | Relacatib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362505848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Relacatib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(1-Hydroxy-4-methyl-1-{[7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-yl]imino}pentan-2-yl)-1-benzofuran-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOFURAN-2-CARBOXYLIC ACID{(S)-3-METHYL-1-[(4S,7R)-7-METHYL-3-OXO-1(PYRIDIN E-2-SULFONYL)-AZEPAN-4-YLCARBAMOYL]-BUTYL}-AMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RELACATIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL51M8CB8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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